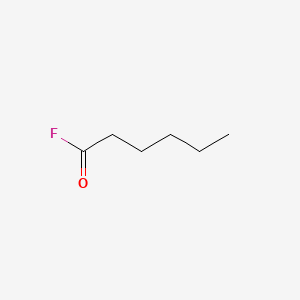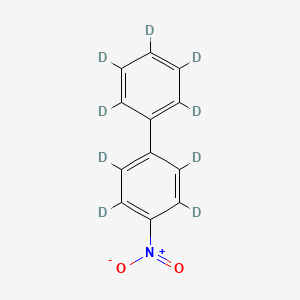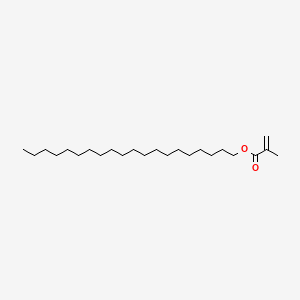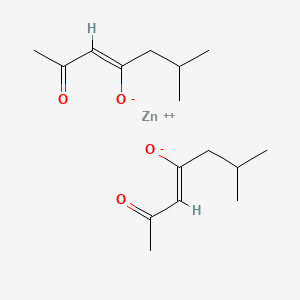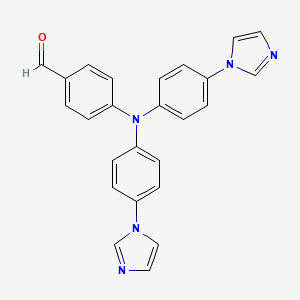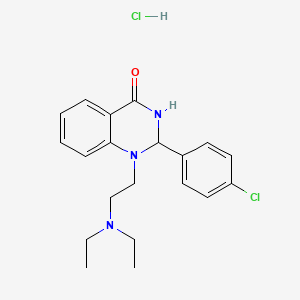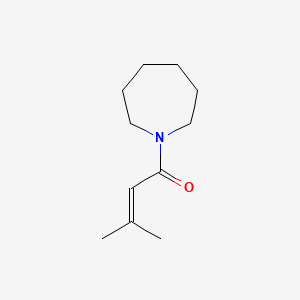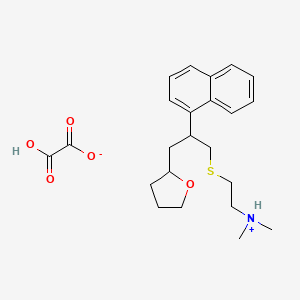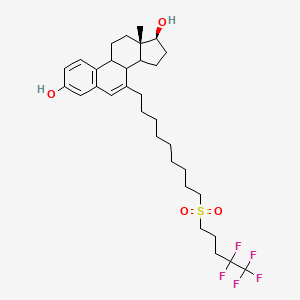![molecular formula C12H12BrNO2 B15341545 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a cyclobutyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and cyclobutanone.
Formation of Intermediate: The initial step involves the acylation of 2-amino-5-bromophenol with cyclobutanone in the presence of a base such as sodium hydroxide (NaOH) to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazines with different functional groups replacing the bromine atom.
科学研究应用
7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
- 7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-3,4-dihydro-2H-1-naphthalenone
Comparison:
- Structural Differences: While these compounds share the bromine atom at the 7th position, they differ in their core structures (benzoxazine, benzimidazole, benzothiadiazole, and naphthalenone).
- Reactivity: The presence of different functional groups and ring systems influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, benzimidazole derivatives are often used in pharmaceuticals, while benzothiadiazole derivatives are explored in materials science.
属性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC 名称 |
7-bromo-3-cyclobutyl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C12H12BrNO2/c13-9-5-4-8-7-14(10-2-1-3-10)12(15)16-11(8)6-9/h4-6,10H,1-3,7H2 |
InChI 键 |
AJYJIKKBOZLSBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2CC3=C(C=C(C=C3)Br)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)
